1-bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene
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Overview
Description
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which combines the properties of brominated aromatic compounds with the electron-withdrawing effects of the trifluoromethyl group.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors can enhance the production rate and ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the cyclobutyl group, resulting in different chemical and physical properties.
3-Bromobenzotrifluoride: Another related compound with similar applications but different reactivity due to the absence of the cyclobutyl group.
Uniqueness: 1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group on a cyclobutyl-substituted benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and biological studies .
Properties
CAS No. |
2763759-88-0 |
---|---|
Molecular Formula |
C11H10BrF3 |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
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